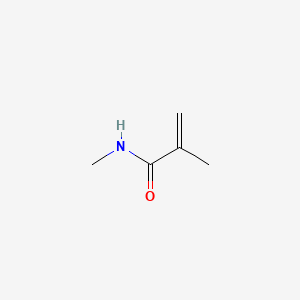

N-Methylmethacrylamide

Overview

Description

N-Methylmethacrylamide (NMM) is a synthetic monomer with a wide range of applications in the fields of polymer science, biochemistry and biomedical engineering. It has been used in a variety of laboratory experiments including the synthesis of polymers, the production of protein-based materials, the study of enzyme kinetics, and the investigation of cell-surface interactions. NMM is also used in the production of medical devices and implants.

Scientific Research Applications

Stereospecific Radical Polymerization

N-MMAm: is utilized in stereospecific radical polymerization to produce polymers with a high degree of syndiotacticity . This process is significant because the physical properties of polymers, such as thermal stability and solubility, are greatly influenced by the arrangement of molecular chains. By controlling the polymerization conditions, such as solvent polarity and temperature, researchers can achieve a high syndiotacticity (up to 95%), which is crucial for developing materials with specific characteristics for industrial applications .

Biomedical Applications

Due to its ability to form water-soluble polymers, N-MMAm is often used in the biomedical field. The polymers derived from N-MMAm can be tailored for various biomedical purposes, including drug delivery systems, tissue engineering scaffolds, and biocompatible coatings. The stereoregularity achieved through controlled polymerization affects the biocompatibility and degradation rate of these materials, making them suitable for medical implants and other healthcare uses .

Solvent Effects on Copolymerization

The copolymerization behavior of N-MMAm with other monomers like methyl methacrylate is significantly influenced by the choice of solvent . This is due to the interactions between the solvent and the monomers, which can include hydrogen bonding and dipole-dipole interactions. Understanding these effects allows chemists to design copolymers with desired properties for specific applications, such as coatings, adhesives, and films with unique mechanical and chemical resistance characteristics .

Hydrogen Bonding Studies

N-MMAm: serves as a model compound for studying hydrogen bonding interactions in various solvents . These studies are essential for understanding the behavior of amide groups in different environments, which is relevant for the design of polymers with specific solubility and interaction characteristics. Such knowledge is valuable in fields like material science and pharmaceuticals, where solvent-polymer interactions play a crucial role .

Synthesis of Tactic Polymers

The synthesis of tactic polymers using N-MMAm is an area of interest due to the impact of tacticity on the material properties . Tactic polymers have a regular pattern of stereochemistry along their backbone, which can lead to materials with higher strength, better optical clarity, and improved thermal properties. Researchers aim to synthesize these polymers with high precision to exploit these benefits in advanced material applications .

Radical Initiators and Polymerization Kinetics

N-MMAm: is also used to study the effects of different radical initiators on the kinetics of polymerization . By analyzing how various initiators influence the growth of polymer chains, scientists can develop more efficient polymerization processes. This research has implications for industrial polymer production, where optimizing the polymerization process can lead to cost savings and improved material performance .

Mechanism of Action

Target of Action

N-Methylmethacrylamide, often used in the preparation of water-soluble polymers for biomedical purposes , primarily targets the process of radical polymerization . The compound interacts with radical initiators, which are substances that can produce free radicals to initiate the polymerization process .

Mode of Action

The interaction of N-Methylmethacrylamide with its targets results in the formation of polymers . The compound is polymerized using radical initiators under various conditions . The resulting polymers exhibit a rich syndiotactic configuration, a specific arrangement of atoms in the polymer chain .

Biochemical Pathways

The primary biochemical pathway affected by N-Methylmethacrylamide is the radical polymerization pathway . The compound’s interaction with radical initiators leads to the formation of polymers with a specific stereochemistry . The solvent effect and monomer concentration also play a significant role in determining the stereochemistry of the polymerization .

Result of Action

The molecular and cellular effects of N-Methylmethacrylamide’s action primarily involve changes in the structure and properties of polymers. By influencing the stereochemistry of polymerization, N-Methylmethacrylamide can affect the physical and chemical properties of the resulting polymers . This can have significant implications in various applications, particularly in the creation of water-soluble polymers for biomedical purposes .

Action Environment

The action, efficacy, and stability of N-Methylmethacrylamide can be influenced by various environmental factors. For instance, the solvent used in the polymerization process can affect the stereochemistry of the resulting polymers . Similarly, the temperature and concentration of the monomer can also impact the polymerization process .

properties

IUPAC Name |

N,2-dimethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-4(2)5(7)6-3/h1H2,2-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKDPJRCBCBQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28554-25-8 | |

| Record name | 2-Propenamide, N,2-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28554-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30192124 | |

| Record name | N-Methylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylmethacrylamide | |

CAS RN |

3887-02-3 | |

| Record name | Methylmethacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3887-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylmethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003887023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2-dimethylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLMETHACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A9129974J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

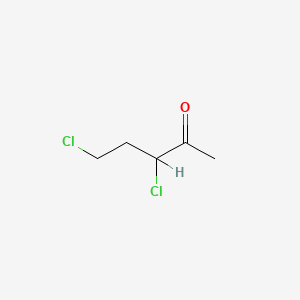

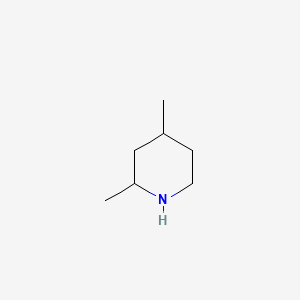

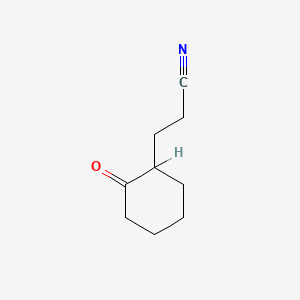

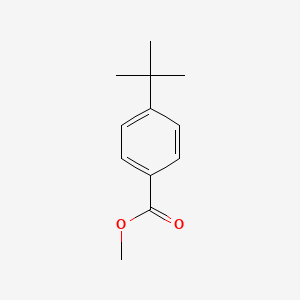

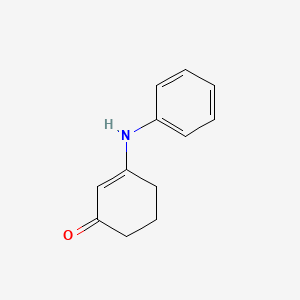

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes N-Methylmethacrylamide (N-methylmethacrylamide) a useful monomer in polymer chemistry?

A1: N-methylmethacrylamide is a monomer known for its ability to form long-lived propagating polymer radicals. [, ] This characteristic allows for controlled polymerization reactions, leading to the synthesis of polymers with well-defined structures and properties. [] These long-lived radicals are particularly useful in block copolymer synthesis. [] Additionally, N-methylmethacrylamide based polymers are known for their hydrophilicity. []

Q2: How does the solvent environment affect the radical polymerization of N-methylmethacrylamide?

A2: Solvent choice significantly influences the radical copolymerization behavior of N-methylmethacrylamide, especially with monomers like methyl methacrylate. [] Solvents like benzene promote self-association of N-methylmethacrylamide through hydrogen bonding and dipole-dipole interactions. [] This leads to higher reactivity ratios (r1) for the amide monomer, ultimately affecting the copolymer composition and properties. Interestingly, even the polymerization of N,N-dimethylacrylamide, often considered solvent-independent, is influenced by benzene, likely due to dipole-dipole interactions. []

Q3: How does the structure of N-methylmethacrylamide and related acrylamides influence their reactivity in hydrogen-transfer polymerization?

A4: The rate of base-catalyzed hydrogen-transfer polymerization of acrylamide derivatives, including N-methylmethacrylamide, is significantly impacted by the number and position of methyl substituents. [] The order of decreasing reactivity is: acrylamide > crotonamide > methacrylamide > N-methylacrylamide > N-methylcrotonamide > tiglinamide > N-methylmethacrylamide >> α-chlorocrotonamide ≃ α-cyanocrotonamide. [] This reactivity trend affects both the polymerization rate and the molecular weight of the resulting polyamides. []

Q4: What unique polymerization behavior is observed with N-methylmethacrylamide in cyclohexane?

A5: Polymerization of N-methylmethacrylamide in cyclohexane deviates from typical behavior by forming stable propagating radicals and proceeding heterogeneously. [] This results in unique kinetic characteristics where the polymerization rate depends on both the initiator (AIBN) and monomer concentrations. []

Q5: How can N-methylmethacrylamide be utilized in the synthesis of hyperbranched polymers?

A6: Hyperbranched polymers can be synthesized using N-methylmethacrylamide through initiator-fragment incorporation radical copolymerization with ethylene glycol dimethacrylate. [] This technique exploits the reactivity of both monomers to create highly branched polymer structures with unique properties.

Q6: Are there any examples of N-methylmethacrylamide derivatives being employed in organic synthesis beyond polymerization?

A7: Yes, N-(2-iodophenyl)-N-methylmethacrylamide derivatives have been successfully used in metal-free sulfur dioxide insertion reactions under ultraviolet irradiation. [] This method offers a novel route to synthesize sulfonated cyclic compounds under mild conditions. []

Q7: Can N-methylmethacrylamide-based polymers be used in solid-state battery applications?

A8: Recent research explores using copolymers containing N-methylmethacrylamide, such as poly(hexafluoroisopropyl methacrylate-co-N-methylmethacrylamide) (PHFNMA), in solid-state batteries. [] When combined with single-ion lithiated polyvinyl formal, it forms a dynamic supramolecular polymer electrolyte (SH-SPE) with promising properties for battery applications. []

Q8: What spectroscopic techniques are helpful for studying N-methylmethacrylamide-containing polymers?

A9: Electron Spin Resonance (ESR) spectroscopy is highly valuable for studying N-methylmethacrylamide polymerization. [, , , ] It allows for the direct observation and characterization of long-lived propagating polymer radicals, providing insights into the polymerization mechanism and kinetics. [, , , ] Additionally, spectroscopic techniques like NMR and Infrared spectroscopy are used to determine the structure of N-methylmethacrylamide-based polymers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-](/img/structure/B1583265.png)